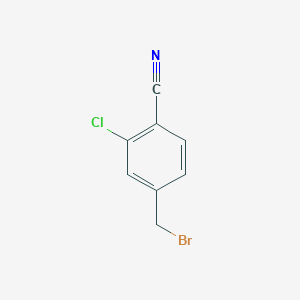

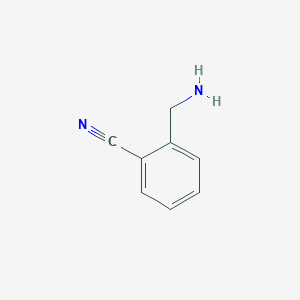

4-(Bromomethyl)-2-chlorobenzonitrile

Vue d'ensemble

Description

4-(Bromomethyl)-2-chlorobenzonitrile, also known as 4-BMC, is a chemical compound that is mainly used in laboratory experiments and scientific research. It is a colorless liquid with a melting point of −41.5 °C and a boiling point of 97.2 °C. 4-BMC is a reactive compound and can be used as a starting material for organic synthesis. It is also used as a reagent in organic chemistry.

Applications De Recherche Scientifique

Synthesis of Chelating Ligands

4-(Bromomethyl)-2-chlorobenzonitrile: is utilized in the synthesis of ligands that contain a chelating pyrazolyl-pyridine group. These ligands are significant due to their ability to form stable complexes with various metal ions, which is crucial in catalysis and material science .

Preparation of Tetrazole Derivatives

This compound is instrumental in preparing 4-[(2H-tetrazol-2-yl)methyl]benzonitrile by reacting with 2H-tetrazole. Tetrazole derivatives are valuable in pharmaceuticals and agrochemicals due to their bioactive properties .

Organic Synthesis Building Blocks

The bromomethyl group in 4-(Bromomethyl)-2-chlorobenzonitrile serves as a versatile handle in organic synthesis, allowing for further functionalization and the creation of a wide array of organic compounds .

Sensing Applications

While not directly mentioned for 4-(Bromomethyl)-2-chlorobenzonitrile , boronic acids derived from similar compounds are used in sensing applications. They interact with diols and Lewis bases, leading to their utility in detecting various substances .

Electrophilic Aromatic Substitution Reactions

The compound can act as an electrophile in aromatic substitution reactions, which is a fundamental method to introduce various substituents onto aromatic rings, expanding the diversity of aromatic compounds .

Bromination Reactions

In the realm of bromination, 4-(Bromomethyl)-2-chlorobenzonitrile can be a precursor for generating active bromine species used in the bromination of alkenes, a key step in synthesizing many organic molecules .

Material Chemistry

The bromomethyl and chlorobenzonitrile groups can be used to modify surfaces or create new materials with specific properties, such as enhanced conductivity or photoreactivity .

Biochemical Research

Compounds like 4-(Bromomethyl)-2-chlorobenzonitrile can be used in biochemical research for protein modification, labeling, or as intermediates in the synthesis of biologically active molecules .

Mécanisme D'action

Target of Action

Bromomethyl compounds are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.

Mode of Action

The mode of action of 4-(Bromomethyl)-2-chlorobenzonitrile is likely dependent on its reactivity as a bromomethyl compound. In organic chemistry, bromomethyl groups are often involved in electrophilic aromatic substitution reactions, where they can form new carbon-carbon bonds . This suggests that 4-(Bromomethyl)-2-chlorobenzonitrile could interact with its targets by forming covalent bonds, leading to modifications of the target molecules.

Biochemical Pathways

Given its potential reactivity, it could be involved in various biochemical reactions, potentially affecting multiple pathways depending on the context .

Pharmacokinetics

They are likely metabolized by cytochrome P450 enzymes, particularly CYP3A4 .

Propriétés

IUPAC Name |

4-(bromomethyl)-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJPMYDXOHFFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625933 | |

| Record name | 4-(Bromomethyl)-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-2-chlorobenzonitrile | |

CAS RN |

83311-25-5 | |

| Record name | 4-(Bromomethyl)-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)